molecular formula C19H20ClNO3 B6562777 N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide CAS No. 1091086-08-6

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide

Cat. No.: B6562777
CAS No.: 1091086-08-6
M. Wt: 345.8 g/mol
InChI Key: AXWBGRWWMLZCET-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide (CMPOX) is a synthetic compound that has been studied extensively in the scientific community. It is a member of the oxane family, which is a group of compounds with a cyclic structure composed of oxygen and carbon atoms. CMPOX has been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied extensively in the scientific community for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions. Specifically, this compound has been studied for its potential anti-cancer and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes involved in cell signaling pathways. Additionally, this compound has been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is believed to act by modulating the activity of enzymes involved in cell signaling pathways. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP activity can lead to increased drug efficacy and decreased toxicity.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-cancer and anti-inflammatory properties. In animal models, this compound has been shown to reduce inflammation and the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to modulate the activity of enzymes involved in cell signaling pathways, which can lead to increased drug efficacy and decreased toxicity.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, this compound is non-toxic and has been shown to have low acute toxicity in animal models. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

For research include investigating its potential as an anti-cancer agent and as an anti-inflammatory agent. Additionally, further research is needed to explore its potential as a biomarker for various physiological conditions, as well as its potential to modulate the activity of enzymes involved in cell signaling pathways. Additionally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites. Finally, further research is needed to explore the potential of this compound to interact with other drugs and to increase drug efficacy.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a variety of methods, including the reaction of an aryl halide with an amine. This reaction yields a tertiary amine, which is then reacted with an aldehyde or ketone in the presence of a base to form the desired oxane. Alternatively, this compound can be synthesized through a condensation reaction of an aryl halide and an aldehyde or ketone in the presence of a base.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBGRWWMLZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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